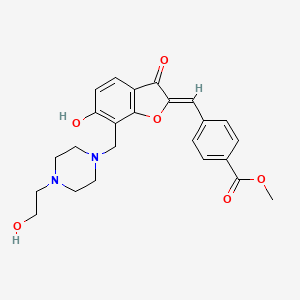
(Z)-methyl 4-((6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-methyl 4-((6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Structural Overview
The compound consists of a methyl ester linked to a benzofuran moiety, which is further substituted with a piperazine derivative . The presence of multiple functional groups, including hydroxyl and carbonyl groups, suggests potential reactivity and biological activity. The structural formula can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Methyl Ester | Enhances solubility and bioavailability |
| Benzofuran Core | Known for various pharmacological activities |
| Piperazine Ring | Associated with neuroactive properties |
Biological Activity
Preliminary studies suggest that compounds similar to (Z)-methyl 4-((6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate exhibit various biological activities, including:
- Anticancer Activity : Similar benzofuran derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Piperazine derivatives are frequently studied for their ability to combat bacterial and fungal infections.
- Neuroactive Effects : The piperazine structure may contribute to central nervous system effects, making it a candidate for further exploration in neuropharmacology.
Anticancer Activity
A study examining the anticancer properties of benzofuran derivatives highlighted that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values in the low micromolar range.
Antimicrobial Activity
Research on piperazine derivatives has shown effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. A specific derivative exhibited an MIC (minimum inhibitory concentration) of 16 µg/mL against E. coli, indicating strong antimicrobial potential.
Mechanistic Insights
The biological activity of This compound may be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain its neuroactive effects.
Interaction Studies
Further investigation into the interactions between this compound and biological targets is crucial for understanding its pharmacological profile. Preliminary interaction studies suggest that it may bind effectively to certain enzyme sites, potentially leading to inhibition of their activity.
Propiedades
IUPAC Name |
methyl 4-[(Z)-[6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-31-24(30)17-4-2-16(3-5-17)14-21-22(29)18-6-7-20(28)19(23(18)32-21)15-26-10-8-25(9-11-26)12-13-27/h2-7,14,27-28H,8-13,15H2,1H3/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHDWGRYDSJHGK-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














